

An In-depth Technical Guide to the Discovery and Synthesis of IRL-1620

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Compound of Interest

Compound Name: IRL-1620

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Introduction

IRL-1620, also known as Sovateltide, is a potent and highly selective synthetic peptide agonist of the endothelin-B (ETB) receptor.[1][2][3] It is a linear analog of endothelin-1 (ET-1), specifically a 14-amino acid fragment corresponding to amino acids 8-21 of ET-1, with specific amino acid substitutions and an N-terminal modification.[3][4] This modification confers remarkable selectivity for the ETB receptor over the ETA receptor.[2][5][6][7][8] Initially investigated for its vasoactive properties, **IRL-1620** has emerged as a promising therapeutic agent for a range of neurological disorders, including cerebral ischemia (stroke) and Alzheimer's disease, owing to its neuroprotective, angiogenic, and neurogenic effects.[3][5][6][9] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and key experimental protocols related to **IRL-1620**.

Discovery of IRL-1620

The discovery of **IRL-1620** was the result of systematic research aimed at developing selective ligands for the endothelin receptor subtypes. In 1992, a group of researchers led by Michihiro Takai synthesized a series of C-terminal linear peptides of endothelin-1 and their N α -succinyl (Suc) analogs.[7][8][10] Their investigation into the binding affinities of these synthetic peptides for ETA and ETB receptors in porcine lung membranes led to the identification of Suc-[Glu9,Ala11,15]-ET-1(8-21), which was designated **IRL-1620**. [7][8][10] This particular analog

demonstrated the highest potency and specificity for the ETB receptor among the compounds tested.[7][8]

Chemical and Pharmacological Properties

IRL-1620 is a 14-amino acid peptide with the sequence Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp.[3] Its chemical and pharmacological properties are summarized in the tables below.

Table 1: Physicochemical Properties of IRL-1620

Property	Value	Reference
Molecular Formula	C86H117N17O27	[5][6]
Molecular Weight	1820.95 g/mol	[6][10][11]
Amino Acid Sequence	Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp	[3]
CAS Number	142569-99-1	[5][6][11]
Purity	≥95% (HPLC)	[5][6]
Solubility	Soluble to 0.70 mg/ml in water	[6]
Storage	Store at -20°C	[5][6]

Table 2: Receptor Binding Affinity of IRL-1620

Receptor Subtype	Ki (Inhibitory Constant)	Selectivity (Ki ETA / Ki ETB)	Reference
Endothelin-B (ETB)	0.016 nM (16 pM)	~120,000-fold	[2][5][6][7][8]
Endothelin-A (ETA)	1900 nM (1.9 μM)	[5][6][7][8]	

Synthesis of IRL-1620

The synthesis of **IRL-1620** is achieved through solid-phase peptide synthesis (SPPS), a widely used methodology for producing peptides.[8] A recent study has detailed the total solid-phase

synthesis of Sovateltide (**IRL-1620**) with high purity and yield. The general procedure, based on the Fmoc/tBu strategy, is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis of IRL-1620

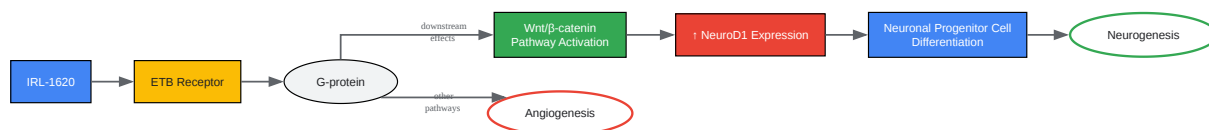
- **Resin Preparation:** A suitable resin, such as a Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
- **Amino Acid Coupling:** The C-terminal amino acid (Tryptophan), with its α -amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected by a tert-butyl (tBu) based group, is coupled to the resin.
- **Fmoc Deprotection:** The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free α -amino group for the next coupling reaction.
- **Peptide Chain Elongation:** The subsequent Fmoc- and side-chain-protected amino acids are sequentially coupled to the growing peptide chain on the resin. Each coupling step is followed by a deprotection step.
- **N-terminal Succinylation:** After the final amino acid is coupled and its Fmoc group is removed, the N-terminus is acylated with succinic anhydride to introduce the N α -succinyl group.
- **Cleavage and Deprotection:** The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
- **Purification:** The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The final product is characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.

Mechanism of Action and Signaling Pathways

IRL-1620 exerts its biological effects by selectively activating ETB receptors, which are G-protein coupled receptors. The downstream signaling is tissue-dependent. In the context of neuroprotection and neuroregeneration, activation of ETB receptors on endothelial cells and neural progenitor cells is crucial. This activation is believed to trigger pro-survival and regenerative pathways.

ETB Receptor-Mediated Neurogenesis

In the brain, **IRL-1620** has been shown to promote neurogenesis and angiogenesis, processes vital for recovery from ischemic injury.[5][9] The stimulation of ETB receptors on neural progenitor cells can lead to their differentiation into mature neurons.[9] This process is linked to the upregulation of key neurogenic transcription factors such as NeuroD1.[9] The Wnt/ β -catenin signaling pathway, a critical regulator of adult neurogenesis, is implicated in the effects of **IRL-1620**.



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Simplified signaling pathway of **IRL-1620**-mediated neurogenesis.

Key Experimental Protocols

The characterization of **IRL-1620** has involved a variety of in vitro and in vivo experimental models. Below are the methodologies for some of the key experiments.

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of **IRL-1620** to endothelin receptors.

- **Membrane Preparation:** Membranes are prepared from tissues or cells expressing endothelin receptors (e.g., porcine lung or A10 smooth muscle cells).
- **Assay Buffer:** A suitable buffer, such as Tris-HCl containing bovine serum albumin and protease inhibitors, is prepared.
- **Competitive Binding:** A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled **IRL-1620**.
- **Incubation:** The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Experimental Protocol: Guinea Pig Trachea Contraction Assay

This in vitro functional assay is used to assess the agonistic activity of **IRL-1620** on ETB receptors in smooth muscle tissue.^[8]

- **Tissue Preparation:** A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.^{[9][12]}
- **Organ Bath Setup:** The tracheal rings are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).^{[9][12]}

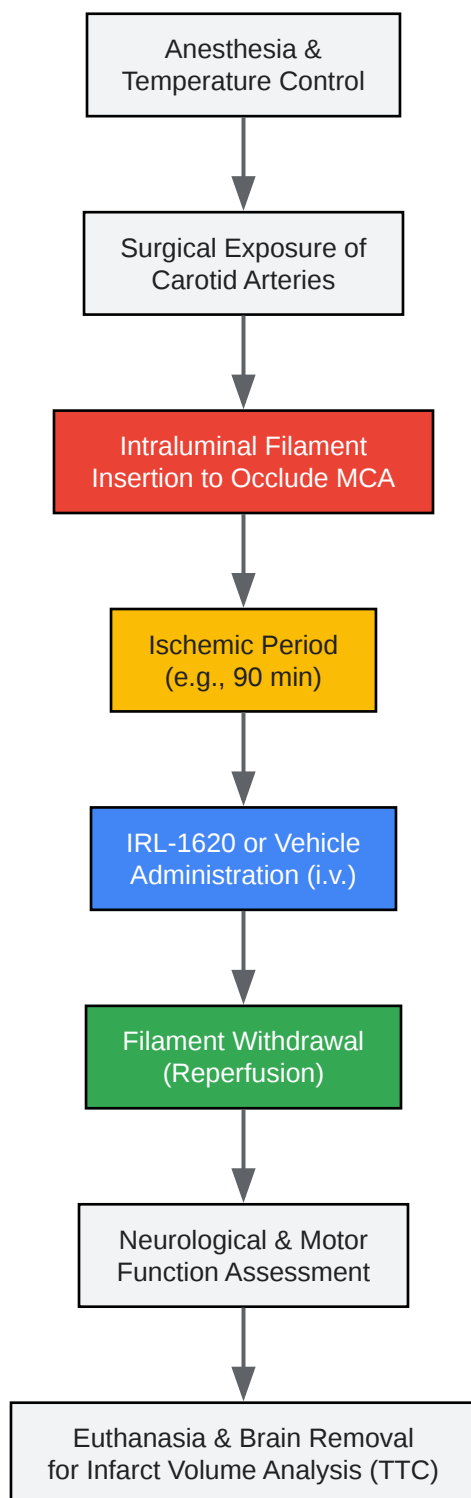
- **Tension Measurement:** The rings are connected to isometric force transducers to record changes in tension.
- **Equilibration:** The tissues are allowed to equilibrate under a resting tension for a specified period.
- **Agonist Stimulation:** Cumulative concentration-response curves are generated by adding increasing concentrations of **IRL-1620** to the organ baths.
- **Data Recording and Analysis:** The contractile responses are recorded and expressed as a percentage of the maximum contraction induced by a standard agent (e.g., potassium chloride). The EC50 (half-maximal effective concentration) is calculated.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is widely used to study the neuroprotective effects of **IRL-1620** in the context of ischemic stroke.^{[1][2][5][6]}

- **Animal Preparation:** A rat is anesthetized, and its body temperature is maintained at 37°C.
- **Surgical Procedure:** A midline incision is made in the neck to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
- **Occlusion:** A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).^[6] Successful occlusion is often confirmed by monitoring cerebral blood flow.^[5]
- **Ischemia and Reperfusion:** The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
- **Drug Administration:** **IRL-1620** or a vehicle control is administered, typically intravenously, at specific time points before, during, or after the ischemic event.
- **Neurological Assessment:** Neurological deficits are assessed at various time points post-MCAO using standardized scoring systems.

- Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed. The brain is sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[6]



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Experimental workflow for the MCAO model in rats.

Conclusion

IRL-1620 stands out as a highly selective ETB receptor agonist, a result of rational peptide drug design. Its synthesis via established solid-phase peptide synthesis methods allows for the production of a high-purity compound for research and clinical development. The multifaceted mechanism of action, particularly its ability to promote neurogenesis and angiogenesis, positions **IRL-1620** as a compelling candidate for the treatment of neurodegenerative and neurovascular disorders. The experimental protocols described herein provide a framework for the continued investigation and characterization of this and similar therapeutic peptides.

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